Bicyclo[3.3.1]nona-2,6-diene
Description
Structure
3D Structure
Properties
CAS No. |
13534-07-1 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
bicyclo[3.3.1]nona-2,6-diene |
InChI |
InChI=1S/C9H12/c1-3-8-5-2-6-9(4-1)7-8/h1-3,6,8-9H,4-5,7H2 |
InChI Key |
KCHMRTCANKSGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC=CC1C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 3.3.1 Nona 2,6 Diene and Its Analogues
Strategic Approaches to the Bicyclo[3.3.1]nona-2,6-diene Skeleton Construction
The synthesis of the this compound core has been approached through various strategic routes, primarily involving cyclization reactions or the transformation of pre-existing bicyclic precursors.
Cyclization-Based Syntheses
Cyclization reactions provide a direct and often efficient means to construct the this compound skeleton. These methods typically involve the formation of the two rings in a single or sequential manner from acyclic or monocyclic precursors.
One notable approach involves an aldol (B89426) condensation strategy. For instance, the synthesis of 4,6-disubstituted bicyclo[3.3.1]nona-3,6-dien-2-ones can be achieved from cyclohex-2-enones that have a carbonyl group in a side chain. This method has proven effective, particularly for substrates with electron-donating groups in aromatic substituents. archivog.com Another strategy utilizes a two-step process starting from (Z,Z)-cyclo-octa-1,5-diene to form 9-heterabicyclo[3.3.1]nona-2,6-dienes and 9,9-dicyanothis compound. rsc.org This method proceeds via the intermediate (Z,Z)-cis-3,7-dibromocyclo-octa-1,5-diene. rsc.org
| Starting Material | Key Reaction | Product | Reference |
| Cyclohex-2-enones with carbonyl side chain | Aldol Condensation | 4,6-disubstituted bicyclo[3.3.1]nona-3,6-dien-2-ones | archivog.com |
| (Z,Z)-cyclo-octa-1,5-diene | Bromination, Cyclization | 9-heterabicyclo[3.3.1]nona-2,6-dienes | rsc.org |
Transformation of Precursor Scaffolds (e.g., Bicyclo[3.3.1]nonane-2,6-dione Derivatives)
A common and versatile approach to this compound and its analogues involves the chemical modification of a pre-formed bicyclo[3.3.1]nonane skeleton, most notably bicyclo[3.3.1]nonane-2,6-dione. This diketone serves as a key intermediate that can be accessed through various routes, including the Robinson annulation.
The transformation of bicyclo[3.3.1]nonane-2,6-dione into the target diene can be accomplished through a variety of standard organic reactions. For example, enantiomerically enriched (S,S)-bicyclo[3.3.1]nona-2,6-diene can be synthesized from the corresponding (S,S)-bicyclo[3.3.1]nonane-2,6-dione, demonstrating that the stereochemical integrity can be maintained during the transformation. researchgate.net The synthesis of 2,3:6,7-dibenzothis compound-4,8-dione, a related derivative, has also been reported, highlighting the adaptability of this precursor-based approach. rsc.orgrsc.org
Furthermore, dehydration of the adduct formed from 2:1 acetylacetone (B45752) and formaldehyde (B43269) yields 4,8-dimethylbicyclo[3.3.1]nona-3,7-diene-2,6-dione and its isomer. researchgate.net The parent bicyclo[3.3.1]nona-3,7-diene-2,6-dione can be obtained from the dienol acetate (B1210297) of bicyclo[3.3.1]nonane-2,6-dione through bromination and hydrolysis. researchgate.net
| Precursor Scaffold | Reagents/Conditions | Product | Reference |
| (S,S)-bicyclo[3.3.1]nonane-2,6-dione | Not specified | (S,S)-bicyclo[3.3.1]nona-2,6-diene | researchgate.net |
| 2:1 Acetylacetone-formaldehyde adduct | Dehydration | 4,8-dimethylbicyclo[3.3.1]nona-3,7-diene-2,6-dione | researchgate.net |
| Bicyclo[3.3.1]nonane-2,6-dione dienol acetate | NBS, Hydrolysis | Bicyclo[3.3.1]nona-3,7-diene-2,6-dione | researchgate.net |
Stereoselective and Asymmetric Synthesis of this compound Derivatives
The inherent chirality of many this compound derivatives has driven the development of stereoselective and asymmetric synthetic methods to access enantiomerically pure compounds.
Enantioselective Routes and Chiral Resolution Techniques
Enantiomerically pure this compound derivatives are highly valuable as chiral ligands in asymmetric catalysis. One successful strategy to obtain these compounds is through the resolution of racemic mixtures. For instance, a highly efficient resolution of 2,3:6,7-dibenzothis compound-4,8-dione has been achieved through inclusion complexation with commercially available enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL). rsc.org The structure of the resulting 1:1 inclusion complex has been confirmed by single crystal X-ray crystallography. rsc.org
Another approach involves the use of enantiomerically pure this compound itself as a source of chirality. In one study, the in situ resolution of the rapidly racemizing diphosphine BIPHEP was accomplished using a cationic rhodium complex of (S,S)-bicyclo[3.3.1]nona-2,6-diene, which then enabled the asymmetric hydrogenation of dehydroamino esters. rsc.org This highlights the utility of the chiral diene in transferring its stereochemical information to a catalyst system.
| Method | Chiral Agent/Auxiliary | Target Molecule | Key Finding | Reference |
| Chiral Resolution | 1,1'-bi-2-naphthol (BINOL) | 2,3:6,7-dibenzothis compound-4,8-dione | Efficient resolution via inclusion complexation. | rsc.org |
| In situ Resolution | (S,S)-bicyclo[3.3.1]nona-2,6-diene | BIPHEP-Rh complex | Chiral diene induces asymmetry in the catalyst for hydrogenation. | rsc.org |
Diastereoselective Control in this compound Formation
Achieving diastereoselective control is crucial when multiple stereocenters are generated during the synthesis of the bicyclic framework. A notable example is a highly diastereoselective single-step cyclization reaction that provides access to the bicyclo[3.3.1]nonane core of the natural product garsubellin A. acs.org This method allows for the direct formation of the desired diastereomer, which can be further elaborated.
Another strategy involves the synthesis of 9-heterabicyclo[3.3.1]nona-2,6-dienes from (Z,Z)-cis-3,7-dibromocyclo-octa-1,5-diene, where the stereochemistry of the starting material influences the stereochemical outcome of the cyclization. rsc.org
Synthesis of Functionalized this compound Derivatives
The introduction of functional groups onto the this compound scaffold is essential for its application in various fields, including materials science and medicinal chemistry.
A range of functionalized derivatives have been synthesized. For example, C2-symmetric 4,8-endo,endo-bis(alkoxy) this compound ligands with additional 4,8-exo,exo substituents have been prepared. researchgate.net These additional substituents provide a means to fine-tune the ligand's structure and enforce conformational rigidity. researchgate.net
The synthesis of optically pure functionalized cleft molecules derived from dibenzobicyclo[b,f][3.3.1]nona-5a,6a-diene-6,12-dione has also been reported. nih.gov The introduction of dimethyl, dibromo, and dinitro substituents was achieved through methods like intramolecular Friedel-Crafts acylation and regiospecific nitration. nih.gov These functionalized derivatives, particularly the dibromo and dinitro compounds, serve as versatile intermediates for further modifications via palladium-catalyzed coupling reactions or reduction and acetylation. nih.gov
Furthermore, macrocyclic derivatives have been synthesized from 1,3,5,7-tetra-tert-butyl-2,6,9-trioxabicyclo[3.3.1]nona-3,7-diene-4,8-dicarbonyl dichloride, incorporating nitroaryl and arylamino groups. beilstein-journals.org
| Derivative Type | Synthetic Approach | Functional Groups Introduced | Reference |
| C2-Symmetric Ligands | Multi-step synthesis | 4,8-endo,endo-bis(alkoxy), 4,8-exo,exo substituents | researchgate.net |
| Chiral Cleft Molecules | Intramolecular Friedel-Crafts, Nitration | Dimethyl, Dibromo, Dinitro | nih.gov |
| Macrocyclic Derivatives | Reaction with diacid dichloride | Nitroaryl, Arylamino | beilstein-journals.org |
| Dibenzothis compound-4,8-dione Derivatives | Inclusion complexation with BINOL | Chiral diamines | rsc.org |
Preparation of Heteroanalogues of this compound
The bicyclo[3.3.1]nonane framework's versatility extends to its heteroanalogues, where one or more carbon atoms in the bicyclic system are replaced by heteroatoms such as nitrogen, oxygen, or sulfur. These structural modifications can significantly alter the molecule's chemical and biological properties, making them attractive targets in medicinal chemistry and materials science. rsc.org The synthesis of these heteroanalogues often involves specialized strategies that introduce the heteroatom at a key step in the construction of the bicyclic core. rsc.orgnih.gov
One prominent method for synthesizing 9-heterabicyclo[3.3.1]nona-2,6-dienes involves a flexible two-step process starting from (Z,Z)-cis-3,7-dibromocyclo-octa-1,5-diene. rsc.org This approach provides a convergent route to a variety of heteroanalogues by reacting the dibromo precursor with different nucleophiles that contain the desired heteroatom. For instance, reaction with sodium sulfide (B99878) can yield the 9-thia analogue, while primary amines can be used to construct the 9-aza derivatives.
Another well-established technique is the tandem C-alkylation and heteroatom-cyclization. nih.gov This strategy typically involves the reaction of a precursor molecule containing both a nucleophilic heteroatom and a reactive site for alkylation. For example, Yang's team developed a method starting from 2′-amino acetophenone (B1666503) and benzaldehyde (B42025) derivatives to create an intermediate that, upon C-alkylation and subsequent O-cyclization of 4-hydroxycoumarin, leads to oxazabicyclo[3.3.1]nonane structures. nih.gov
Acid-catalyzed tandem Michael addition followed by intramolecular aldol-type condensation is another powerful method for creating bicyclo[3.3.1]nonenone systems, which can be precursors to heteroanalogues. nih.gov Nicolaou's group demonstrated that diketones could react with α,β-unsaturated aldehydes in the presence of a strong acid to form the bicyclic core. rsc.org This core can then be further modified to introduce heteroatoms.
The synthesis of 2,6,9-trioxabicyclo[3.3.1]nonanes, which contain three oxygen atoms within the bicyclic framework, has also been reported, highlighting the diversity of heteroanalogues that can be achieved. bpci.kiev.ua These complex structures are often pursued for their unique chemical properties and potential applications.
Below are tables detailing specific synthetic preparations of various heteroanalogues of the bicyclo[3.3.1]nonane skeleton.
Table 1: Synthesis of 9-Heterabicyclo[3.3.1]nona-2,6-dienes
| Starting Material | Reagent/Heteroatom Source | Product | Reference |
| (Z,Z)-cis-3,7-Dibromocyclo-octa-1,5-diene | Sodium Sulfide (Na₂S) | 9-Thiathis compound | rsc.org |
| (Z,Z)-cis-3,7-Dibromocyclo-octa-1,5-diene | Primary Amine (R-NH₂) | N-Substituted-9-azathis compound | rsc.org |
| (Z,Z)-cis-3,7-Dibromocyclo-octa-1,5-diene | Malononitrile/Base | 9,9-Dicyanothis compound | rsc.org |
Table 2: Synthesis of Oxaza- and Azabicyclo[3.3.1]nonane Analogues
| Precursor 1 | Precursor 2 | Key Strategy | Product Type | Reference |
| 2′-Amino acetophenone | Benzaldehyde derivative | C-alkylation & O-cyclization | Oxazabicyclo[3.3.1]nonane | nih.gov |
| Granatanone (9-methyl-9-azabicyclo[3.3.1]nonan-3-one) | Isocyanate | Carbamoylation | N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate | wustl.edu |
Conformational Analysis and Spectroscopic Elucidation of Bicyclo 3.3.1 Nona 2,6 Diene Systems
Inherent Conformational Preferences and Dynamics
The bicyclo[3.3.1]nonane system can theoretically exist in three conformations: a twin-chair, a boat-chair, and a twin-boat. However, destabilizing steric interactions in the twin-boat conformer make it generally undetectable. rsc.org The introduction of double bonds at the 2 and 6 positions reduces the conformational flexibility of the bicyclic framework. mdpi.com
In many instances, the double half-chair conformation is the most stable for difunctionalized bicyclo[3.3.1]nona-2,6-diene derivatives. mdpi.com However, the parent bicyclo[3.3.1]nonane system can exist as an equilibrium of chair-chair (CC) and boat-chair (BC) conformations. rsc.org Theoretical calculations and NMR studies have indicated that while the chair-chair conformer is often predominant, the boat-chair conformer can be present in detectable populations, particularly at low temperatures. nih.gov For the related bicyclo[3.3.1]nonane-2,6-dione, three main conformers are present, which are related through concerted torsional motions of the skeleton. mdpi.com
The conformational landscape of the bicyclo[3.3.1]nonane skeleton is significantly influenced by the presence of substituents. rsc.org For instance, in difunctional compounds like this compound-2,6-dicarbonitrile and its corresponding dicarboxylic acid, the double half-chair conformation is the most stable. mdpi.com In a related monoacid derivative, a half-chair/chair conformation of the bicyclic framework was found to be the most stable and prevailed over other conformations. mdpi.com The substitution pattern on one ring can greatly affect the conformational preference of the other ring. For example, substitution at the 3- and 7-positions can force the substituted cyclohexane (B81311) ring to adopt a boat-chair conformation to reduce spatial interactions between the two rings.
Table 1: Conformational Preferences of Substituted Bicyclo[3.3.1]nonane Derivatives
| Compound | Predominant Conformation | Reference |
| This compound-2,6-dicarbonitrile | Double half-chair | mdpi.com |
| This compound-2,6-dicarboxylic acid | Double half-chair | mdpi.com |
| A monoacid derivative of this compound | Half-chair/chair | mdpi.com |
| 3- and 7-substituted bicyclo[3.3.1]nonanes | Boat-chair |
Spectroscopic Signatures for Structural and Stereochemical Assignment
Spectroscopic techniques are invaluable tools for elucidating the complex three-dimensional structures and stereochemistry of this compound systems.
NMR spectroscopy is a powerful method for investigating the conformational dynamics of bicyclo[3.3.1]nonane derivatives. The broadening of NMR line widths at low temperatures can indicate the presence of multiple conformers in equilibrium. nih.gov For example, lanthanide-induced shift (LIS) investigations have been used to determine the population of the boat-chair conformer. nih.gov Two-dimensional NMR spectroscopy has been employed to study the molecular structure of metal complexes of this compound in solution, confirming non-equivalent interactions between the metal and the ethenic carbons. publish.csiro.au In the solid state, ¹³C CP/MAS NMR can reveal the presence of multiple crystallographically independent molecules in the unit cell. researchgate.net The ¹H NMR spectrum of 2,6,9-triaza-4,8-dinitrobicyclo[3.3.1]nona-3,7-diene derivatives showed that the ratio of isomers changed over time, suggesting an equilibrium between them. rsc.org
Table 2: Selected ¹H and ¹³C NMR Data for Bicyclo[3.3.1]nonane Derivatives
| Compound | Nucleus | Chemical Shift (δ) | Reference |
| rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dione | ¹H | 5.83 (ddd), 5.17 (dd), 5.10 (dd), 2.93-2.83 (m), 2.62-2.53 (m), 2.19-2.14 (m) | nih.gov |
| ¹³C | 211.86, 139.34, 116.01, 48.10, 39.46, 22.81 | nih.gov | |
| 2,6,9-Triaza-4,8-dinitrobicyclo[3.3.1]nona-3,7-diene | ¹H | 3.72 (t), 5.51 (d), 8.24 (s) | rsc.org |
| ¹³C | 56.2 (CH), 123.1 (C), 142.8 (CH) | rsc.org |
Chiroptical methods, particularly circular dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral this compound systems. The chiroptical properties of enantiomerically pure this compound-2,6-dicarbonitrile and related acids have been studied using CD spectroscopy and theoretical computations. mdpi.comnih.gov These studies revealed that the chromophores are predisposed to transannular through-space interaction due to the favorable conformation of the bicyclic skeleton and a small interchromophoric distance. mdpi.comnih.gov Evidence for non-exciton-type coupling between the two acrylonitrile (B1666552) moieties was obtained. mdpi.comnih.gov The concerted use of ab initio time-dependent density functional theory (TDDFT) calculations of optical rotation and CD spectra has become a practicable method for determining the absolute configurations of chiral molecules like bicyclo[3.3.1]nonane diones. acs.org Vibrational circular dichroism (VCD) has also been used to study related bicyclic systems, where it was found that the VCD signals are sensitive to the conformational mobility of the molecule. mdpi.comresearchgate.net
Computational and Theoretical Chemistry Studies on Bicyclo 3.3.1 Nona 2,6 Diene
Quantum Chemical Investigations of Electronic Structure and Stability
Quantum chemical investigations into bicyclo[3.3.1]nona-2,6-diene and its derivatives have been instrumental in understanding their electronic structure and conformational stability. The bicyclo[3.3.1]nonane skeleton can exist in several conformations, including chair-chair, boat-chair, and boat-boat forms. The introduction of double bonds at the 2 and 6 positions influences the relative energies and populations of these conformers.
The electronic structure of this compound derivatives has been investigated to understand the through-space interactions between the two unsaturated systems. These studies often focus on how substituents alter the electronic landscape of the molecule. For instance, in this compound-2,6-dicarbonitrile and the corresponding dicarboxylic acid, the chromophores are predisposed to transannular through-space interaction due to the favorable conformation of the bicyclic skeleton and a relatively small interchromophoric distance. mdpi.com
Table 1: Conformational Analysis of Bicyclo[3.3.1]nonane Derivatives
| Compound | Conformer | Relative Free Energy (kcal/mol) | Population (%) |
| Bicyclo[3.3.1]nonane-2,6-dione | Chair-Chair | 0.00 | 72 |
| Chair-Boat | 0.63 | 27 | |
| Bicyclo[3.3.1]nona-3,7-diene-2,6-dione | Chair-Chair | - | ~100 |
Data adapted from studies on related bicyclo[3.3.1]nonane diones.
Density Functional Theory (DFT) Applications in Chiroptical Properties and Stereoselectivity Prediction
Density Functional Theory (DFT) has become a powerful tool for predicting the chiroptical properties of this compound derivatives and for understanding the stereoselectivity of their reactions. Time-dependent DFT (TD-DFT) calculations have been successfully employed to simulate circular dichroism (CD) spectra, which are crucial for determining the absolute configuration of chiral molecules.
Studies on enantiomerically pure this compound-2,6-dicarbonitrile and related carboxylic acids have demonstrated the utility of TD-DFT in elucidating their chiroptical properties. mdpi.com The calculations revealed that the observed bisignate Cotton effects in the CD spectra arise from a non-exciton-type coupling between the two unsaturated fragments, suggesting a significant through-space interaction (homoconjugation) of the π-orbitals. mdpi.com
DFT calculations have also been instrumental in rationalizing the stereoselectivity observed in reactions involving this compound. For example, in the rhodium-catalyzed conjugate addition of arylboronic acids to cyclohexenone using a chiral this compound ligand, DFT was used to explore the transition state structures and reaction pathways. The calculations showed good agreement with experimental results and implicated stereoelectronics in the observed high enantiomeric excess, as opposed to simple steric discrimination. Furthermore, DFT analysis rationalized the strong preference for the formation of the homochiral over the heterochiral diene-rhodium complex.
Table 2: Calculated Chiroptical Data for this compound Derivatives
| Compound | Transition | Wavelength (nm) | Rotatory Strength (10⁻⁴⁰ cgs) |
| (+)-(1S,5S)-Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile | π → π | 226 | -50.62 |
| π → π | 207 | 126.42 | |
| (+)-(1S,5S)-Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarboxylic acid | π → π* | 215 | 74.32 |
Data obtained from TD-DFT calculations at the B3LYP/aug-cc-pVDZ level. acs.org
Theoretical Modeling of Through-Space Interactions and Homoconjugation Effects
The rigid V-shaped structure of the bicyclo[3.3.1]nonane framework brings the substituents at the 2 and 6 positions into close proximity, making it an ideal system for studying through-space interactions and homoconjugation. Theoretical modeling has been pivotal in quantifying these effects.
In this compound derivatives, the interaction between the two π-systems across the bicyclic framework is a classic example of homoconjugation. This interaction can significantly influence the electronic and chiroptical properties of the molecule. Computational studies on this compound-2,6-dicarbonitrile and its corresponding dicarboxylic acid have shown a substantial through-space interaction of the π-orbitals. mdpi.com The interchromophoric distance in these systems is approximately 3.2–3.3 Å, which is conducive to such interactions. mdpi.com
The analysis of molecular orbitals from DFT calculations provides a visual and quantitative understanding of these interactions. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) often show significant overlap between the two unsaturated moieties, which is a clear indication of through-space electronic communication. This homoconjugation is distinct from exciton (B1674681) coupling, and theoretical calculations have been crucial in differentiating between these two phenomena in chiral difunctional derivatives. mdpi.com
Computational Analysis of Reaction Pathways and Transition States
Computational analysis has provided detailed insights into the reaction pathways and transition states of reactions involving this compound. These studies are essential for understanding reaction mechanisms and for designing new synthetic strategies.
One area where computational analysis has been particularly insightful is in the biosynthesis of polycyclic natural products. For example, the formation of natural products containing the this compound core has been proposed to proceed through a cationic cyclization mechanism from a cyclooctatriene intermediate, which itself is formed via an 8π-electrocyclization. escholarship.org DFT calculations of 13C NMR chemical shifts have been used to support the structural characterization of these products. escholarship.org
In the realm of organometallic catalysis, DFT has been used to elucidate the mechanism of rhodium-catalyzed reactions employing chiral this compound ligands. These calculations help in understanding the factors that control the enantioselectivity of these reactions. Furthermore, computational studies have been performed on the photorearrangement of bicyclo[3.3.1]nona-3,7-diene-2,6-diones, which proceed via triplet-derived pathways involving successive 1,2-acyl migrations and 1,3-rearrangements.
Gold-catalyzed cycloisomerization of 1,6-enynes has been shown to be an efficient route to functionalized bicyclo[3.3.1]nonadienes. DFT calculations on the stability of intermediates in these reactions have corroborated the observed endo/exo selectivity and have helped to elucidate the mechanistic pathway. acs.org
Reaction Mechanisms and Mechanistic Studies of Bicyclo 3.3.1 Nona 2,6 Diene Reactivity
Photochemical Rearrangements of Bicyclo[3.3.1]nona-3,7-diene-2,6-diones
The photochemistry of bicyclo[3.3.1]nona-3,7-diene-2,6-diones is characterized by complex skeletal rearrangements, primarily proceeding through triplet excited states. rsc.org Irradiation of these diones leads to a variety of products, with the specific outcome influenced by the substitution pattern on the bicyclic framework.
A key photochemical reaction is the rearrangement to form tetracyclo[3.3.1.02,8.04,6]nonane-3,7-diones, also known as triasteranediones. rsc.org This transformation is understood to occur via a sequence of 1,2-acyl shifts. For instance, the parent bicyclo[3.3.1]nona-3,7-diene-2,6-dione rearranges photochemically to the corresponding triasteranedione. rsc.org Another competing pathway involves a 1,5-acyl shift, which results in the formation of a dihydrocoumarin (B191007) derivative. rsc.org
The presence of substituents can significantly alter the reaction course. For example, the 4,8-dimethyl substituted analog also yields a triasteranedione and a dimethyldihydrocoumarin. rsc.org However, the introduction of a phenyl group at the 9-position leads to additional reaction pathways. The 4,8-dimethyl-9-phenyl derivative, upon irradiation, not only forms a triasteranedione but also undergoes a 1,3-acyl shift to produce epimeric 4,8-dimethyl-6-phenylbicyclo[3.3.1]nona-3,7-diene-2,9-diones. rsc.org Notably, in this case, no product arising from a 1,5-acyl shift is observed. rsc.org
Mechanistic studies involving emission, photosensitization, and quenching experiments have confirmed that both the 1,2-acyl and 1,3-acyl shift rearrangements originate from the triplet excited state. rsc.org The behavior of these β,γ-unsaturated ketones provides a valuable contrast to other systems and highlights the intricate nature of their photochemical reactivity.
In a related study, the photochemistry of 6-acetoxy-9-thiabicyclo[3.3.1]nona-3,7-dien-2-one was investigated. Irradiation of this compound in benzene (B151609) resulted in four photoproducts, with their formation explained by mechanisms involving ketene (B1206846) intermediates, which were detected by IR spectroscopy at low temperatures. clockss.org
| Starting Material | Photochemical Products | Observed Acyl Shifts |
| Bicyclo[3.3.1]nona-3,7-diene-2,6-dione | Triasteranedione, Dihydrocoumarin | 1,2-acyl, 1,5-acyl rsc.org |
| 4,8-Dimethylbicyclo[3.3.1]nona-3,7-diene-2,6-dione | Substituted triasteranedione, Dimethyldihydrocoumarin | 1,2-acyl, 1,5-acyl rsc.org |
| 4,8-Dimethyl-9-phenylbicyclo[3.3.1]nona-3,7-diene-2,6-dione | Substituted triasteranedione, Epimeric diones | 1,2-acyl, 1,3-acyl rsc.org |
Cycloaddition Reactions Involving Bicyclo[3.3.1]nona-2,6-diene Frameworks
The strained double bonds within the this compound system are amenable to various cycloaddition reactions. These reactions are crucial for the construction of more complex polycyclic architectures, including adamantane (B196018) derivatives.
Further research is required to provide detailed research findings on the cycloaddition reactions of this compound frameworks.
Electrophilic and Nucleophilic Functionalization Reaction Mechanisms
The electronic properties of the double bonds in this compound allow for both electrophilic and nucleophilic attacks, leading to a range of functionalized products.
Further research is required to provide detailed research findings on the electrophilic and nucleophilic functionalization reaction mechanisms of this compound.
Applications of Bicyclo 3.3.1 Nona 2,6 Diene As Chiral Ligands in Asymmetric Catalysis
Design Principles and Evolution of Chiral Bicyclo[3.3.1]nona-2,6-diene Ligands
The efficacy of this compound ligands stems from their distinct structural features, which have been strategically modified to optimize stereocontrol in catalytic reactions.
A fundamental design principle for these ligands is the incorporation of C2-symmetry. This symmetry element reduces the number of possible diastereomeric transition states, simplifying the analysis of the reaction mechanism and often leading to higher enantioselectivity. acs.org The synthesis of these C2-symmetric dienes often starts from the readily available bicyclo[3.3.1]nonane-2,6-dione. acs.org The rigid bicyclic framework ensures that the chiral information is effectively transmitted from the ligand to the catalytic center. acs.org
To fine-tune the chiral environment and enhance catalytic performance, researchers have explored various substitution patterns on the this compound core.
3,7-Disubstituted Ligands: Analysis of the this compound structure revealed that substituents at the C3 and C7 positions are positioned closer to the coordinated metal center. organic-chemistry.org This proximity allows for more direct steric influence on the substrate, leading to improved enantioselectivity. organic-chemistry.org The synthesis of these 3,7-disubstituted ligands also commences from bicyclo[3.3.1]nonane-3,7-dione. acs.org These ligands have proven to be highly effective in rhodium-catalyzed 1,4-additions, even for substrate combinations that were previously challenging. acs.orgnih.gov
4,8-Disubstituted Ligands: Another strategy involves introducing substituents at the 4 and 8 positions of the bicyclic framework. Second-generation C2-symmetric 4,8-endo,endo-bis(alkoxy) this compound ligands have been designed with additional 4,8-exo,exo substituents. researchgate.net These exo groups help to enforce a specific conformation of the endo side chains, further rigidifying the ligand structure and allowing for finer tuning of its steric properties. researchgate.net These tetrasubstituted dienes have shown excellent performance as steering ligands in rhodium-catalyzed arylations. researchgate.net
Rhodium-Catalyzed Asymmetric Reactions Mediated by this compound Ligands
Rhodium complexes bearing chiral this compound ligands have demonstrated remarkable efficacy and selectivity in a range of asymmetric transformations. acs.orgsigmaaldrich.com
One of the most significant applications of these ligands is in the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones. organic-chemistry.orgacs.org The resulting rhodium complexes are highly effective catalysts for the addition of both aryl- and alkenylboronic acids to a variety of cyclic and acyclic enones. organic-chemistry.orgresearchgate.net
For instance, new C2-symmetric chiral diene ligands based on a 3,7-disubstituted this compound framework have been synthesized and shown to readily bind to rhodium(I). acs.org The resulting complexes catalyze the 1,4-addition of alkenyl- and arylboronic acids to various α,β-unsaturated ketones, achieving high enantioselectivity in many cases. organic-chemistry.orgacs.org Specifically, the (S,S)-1b ligand has achieved up to 99% enantiomeric excess (ee) in several reactions. organic-chemistry.org These ligands have demonstrated high efficiency and yield across a diverse range of substrates. organic-chemistry.org
Similarly, C2-symmetric 4,8-substituted bicyclo[3.3.1]nona-2,6-dienes are efficient ligands for the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-Cbz-2,3-dihydro-4-pyridone, yielding the corresponding 2-aryl-4-piperidones with excellent enantioselectivities (up to 99.8:0.2 er). researchgate.net
| Ligand Type | Substrate | Reagent | Product | Enantioselectivity (ee/er) | Reference |
| 3,7-Disubstituted | α,β-Unsaturated Ketones | Alkenyl- and Arylboronic Acids | 1,4-Adducts | Up to 99% ee | organic-chemistry.org |
| 4,8-Disubstituted | N-Cbz-2,3-dihydro-4-pyridone | Arylboronic Acids | 2-Aryl-4-piperidones | Up to 99.8:0.2 er | researchgate.net |
Beyond conjugate additions, these chiral diene ligands have been successfully applied to other important carbon-carbon bond-forming reactions. A notable example is the rhodium-catalyzed asymmetric arylation of imines.
A C2-symmetric 2,6-diphenylthis compound ligand (Ph-bnd*) has been developed for the rhodium-catalyzed asymmetric arylation of N-(4-nitrobenzenesulfonyl)arylimines with arylboroxines. acs.org This reaction proceeds with high catalytic activity and enantioselectivity, affording diarylmethylamines in high yields with 95-99% ee. acs.org The electronic and steric properties of these diene ligands can be tuned to optimize their performance, allowing for high yields and enantioselectivities with low catalyst loadings. rsc.org
Palladium and Iridium Complexation and Their Catalytic Roles
While rhodium has been the most extensively studied metal in conjunction with this compound ligands, the potential of other transition metals is also being recognized. The pioneering work on bicyclic dienes in asymmetric catalysis also included iridium-catalyzed reactions. researchgate.net Furthermore, palladium-catalyzed reactions represent a broad and important area of asymmetric synthesis, suggesting that the development of palladium complexes with these chiral dienes could open up new avenues for catalysis.
Advanced Synthetic Applications and Materials Science Contributions of Bicyclo 3.3.1 Nona 2,6 Diene
Role as a Key Chiral Building Block in Natural Product and Complex Molecule Synthesis
The rigid, C2-symmetric framework of bicyclo[3.3.1]nona-2,6-diene makes it an exceptional chiral building block in the asymmetric synthesis of natural products and other complex molecular architectures. Its derivatives are integral to the structure of numerous natural products, highlighting their importance in synthetic chemistry. The unique stereochemistry and conformational properties of the bicyclo[3.3.1]nonane skeleton allow for a high degree of stereocontrol in chemical transformations.
Recent biosynthetic studies have revealed pathways that can produce and transform conjugated polyenes into intricate natural products. For instance, the biosynthesis of (-)-PF1018 involves an enzyme, PfB, that directs the regio-, stereo-, and periselectivity of multiple reactions starting from a conjugated octaene. This enzymatic control leads to the formation of diastereomers featuring the this compound core, a structure also present in the fungal natural product rugulosone.
The synthesis of enantiomerically pure this compound derivatives is crucial for their application as chiral ligands in asymmetric catalysis. For example, C2-symmetric chiral diene ligands based on a 3,7-disubstituted this compound framework have been developed. These ligands readily coordinate with rhodium(I) and have proven to be effective catalysts in the 1,4-addition of alkenyl- and arylboronic acids to α,β-unsaturated ketones, achieving high enantioselectivity in reactions that were previously challenging. The strategic placement of substituents at the C3 and C7 positions of the bicyclic framework enhances the chiral environment around the metal center, leading to improved stereochemical outcomes.
Furthermore, enantiomerically enriched (S,S)-bicyclo[3.3.1]nona-2,6-diene, synthesized from the corresponding diketone, maintains its stereochemical integrity upon complexation with rhodium. This property is critical for its use in asymmetric hydrogenation reactions, where it can serve as the sole source of enantioselectivity.
The synthesis of complex molecules often relies on the availability of versatile and stereochemically defined building blocks. This compound and its derivatives, with their inherent chirality and conformational rigidity, fulfill this role effectively, enabling the construction of intricate molecular architectures with high precision.
Research Highlights in Synthesis
| Precursor/Ligand | Catalyst/Reagent | Reaction Type | Product/Application | Enantiomeric Excess (ee) | Reference |
| 3,7-Disubstituted this compound | Rhodium(I) | 1,4-addition | Chiral ketones | Up to 99% | |
| (S,S)-bicyclo[3.3.1]nona-2,6-diene | Rhodium complex | Asymmetric hydrogenation | Dehydroamino esters | Not specified | |
| Conjugated octaene | PfB enzyme | Biosynthesis | (-)-PF1018 with this compound core | Not applicable |
Integration into Supramolecular Architectures and Host-Guest Chemistry
The distinct V-shaped geometry of the bicyclo[3.3.1]nonane framework makes it an attractive scaffold for the design and construction of supramolecular assemblies and for applications in host-guest chemistry. While the synthetic chemistry of bicyclo[3.3.1]nonanes is well-established, their use in supramolecular chemistry has been comparatively less explored, with examples primarily including lattice inclusion hosts and crown ethers.
The fusion of the bicyclic core with aromatic or heteroaromatic units can create unique V-shaped molecules with a defined cavity, suitable for molecular recognition and self-assembly processes. The chirality of the bicyclo[3.3.1]nonane system, achieved through functionalization at appropriate positions, can be combined with its geometric features to create C2-symmetric supramolecular synthons. These synthons, containing hydrogen bonding recognition patterns, can be programmed for end-to-end association, leading to the formation of tubular structures.
A significant advancement in this area was the development of a large-scale dynamic kinetic resolution of bicyclo[3.3.1]nonane-2,6-dione using Baker's yeast, which enabled the synthesis of substantial quantities of the enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. This chiral intermediate is pivotal for creating novel chiral cleft molecules by fusing the bicyclo[3.3.1]nonane framework with heteroaromatic rings that possess complementary hydrogen bonding modules.
Derivatives such as 2,3:6,7-dibenzothis compound-4,8-dione, which form a rigid V-shaped scaffold, have been of particular interest. The efficient resolution of this diketone has been achieved through inclusion complexation with enantiopure 1,1'-bi-2-naphthol (B31242), with the structure of the 1:1 inclusion complex confirmed by single-crystal X-ray crystallography. The chirality of this diketone is stable under both acidic and basic conditions, and the carbonyl groups offer sites for further functionalization, making it a versatile component for building more complex host-guest systems.
The hydrocarbon backbone of these compounds is a recurring motif in many biologically active molecules,
Conclusion and Future Research Directions in Bicyclo 3.3.1 Nona 2,6 Diene Chemistry
Current Challenges and Unexplored Avenues
Despite the significant progress in the chemistry of bicyclo[3.3.1]nona-2,6-diene, several challenges remain. The synthesis of substituted derivatives, particularly with high stereocontrol, can be complex and require multi-step sequences. ucl.ac.uk The inherent ring strain of the bicyclic system can also influence reactivity in unpredictable ways, posing a challenge for the rational design of synthetic routes. oregonstate.edu While the use of this compound-based ligands in rhodium-catalyzed asymmetric reactions is well-documented, the exploration of their efficacy with other transition metals remains a largely unexplored avenue. organic-chemistry.orgacs.org
Furthermore, the full potential of this scaffold in materials science is yet to be realized. While its rigid structure suggests potential applications in the development of novel polymers or functional materials, concrete examples are scarce in the current literature. ontosight.ai The biological activity of this compound derivatives has been demonstrated, for instance as antimalarial, antimycobacterial, and cytotoxic agents, but a comprehensive screening against a wider range of biological targets could uncover new therapeutic applications. nih.gov The investigation into derivatives with heteroatoms at positions other than the bridgehead could also lead to novel structures with unique properties. rsc.org
Emerging Trends and Potential for Innovation
A significant emerging trend in the field is the development of "second-generation" C2-symmetric chiral diene ligands based on the 3,7-disubstituted this compound framework. organic-chemistry.org These new ligands have shown promise in overcoming the limitations of earlier versions, achieving high enantioselectivity in previously challenging asymmetric transformations. organic-chemistry.orgacs.org This highlights a clear potential for innovation in the design of highly efficient and selective catalysts for a broad range of organic reactions.
Another exciting trend is the exploration of the bicyclo[3.3.1]nonane scaffold in the context of medicinal chemistry, moving beyond its traditional role in catalysis. Recent studies have identified bicyclo[3.3.1]nonane derivatives as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy. researchgate.net This discovery opens up a new frontier for the design of therapeutic agents based on this versatile framework. The development of novel synthetic methodologies, such as cascade reactions, to efficiently construct the bicyclo[3.3.1]nonane core is also gaining traction, offering more practical and atom-economical routes to these valuable compounds. rsc.org
Broader Impact on Organic Synthesis and Catalysis
The research into this compound and its derivatives has a significant impact that extends beyond this specific class of molecules. The development of chiral ligands from this scaffold has contributed to a deeper understanding of the principles of asymmetric catalysis. The insights gained from studying the structure-activity and structure-selectivity relationships of these ligands can be applied to the design of new and improved catalysts for a wide array of chemical transformations. organic-chemistry.orgacs.org
Moreover, the successful use of the bicyclo[3.3.1]nonane framework as a rigid and tunable platform for creating complex molecular architectures serves as a blueprint for the synthesis of other sp³-rich scaffolds. ucl.ac.uk The increasing focus on three-dimensional molecular structures in drug discovery makes the synthetic strategies developed for bicyclo[3.3.1]nonanes highly relevant. ucl.ac.ukfrontiersin.org The continued exploration of this compound and its analogues will undoubtedly fuel further innovation in the broader fields of organic synthesis, asymmetric catalysis, and medicinal chemistry, leading to the development of more efficient synthetic methods and novel therapeutic agents. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
